Solriamfetol - 178429-62-4

Solriamfetol

Catalog Number: EVT-284158
CAS Number: 178429-62-4
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Solriamfetol is a wake-promoting agent. [] In scientific research, it serves as a valuable tool for investigating the complexities of sleep-wake regulation and the neurochemical underpinnings of conditions like narcolepsy and obstructive sleep apnea (OSA).

Mechanism of Action

Solriamfetol primarily functions as a dopamine and norepinephrine reuptake inhibitor. [] It exhibits selectivity for these neurotransmitters, showing negligible activity at serotonin transporters. [] This dual reuptake inhibition leads to increased extracellular concentrations of dopamine and norepinephrine in the brain, particularly in regions associated with wakefulness and arousal. []

In addition to its activity at dopamine and norepinephrine transporters, Solriamfetol demonstrates agonistic properties at trace amine-associated receptor 1 (TAAR1) and serotonin 1A receptors. [, ] While the precise contribution of these interactions to its wake-promoting effects remains an area of ongoing investigation, the interplay between these multiple neurotransmitter systems likely contributes to Solriamfetol's distinct pharmacological profile.

Applications
  • Understanding Narcolepsy and OSA: Researchers utilize Solriamfetol to study the pathophysiology of sleep disorders like narcolepsy and OSA. By examining its effects on sleep latency, subjective sleepiness, and cognitive function in animal models and human participants, scientists aim to uncover the underlying mechanisms driving excessive daytime sleepiness. [, , , , ]

Modafinil

Compound Description: Modafinil is a wake-promoting agent approved for the treatment of excessive daytime sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is classified as a wakefulness-promoting agent and is thought to exert its effects through multiple mechanisms, including acting as a weak dopamine reuptake inhibitor. [] [] []

Relevance: Modafinil is often compared to Solriamfetol in studies investigating treatments for excessive daytime sleepiness. Both compounds promote wakefulness, but they have distinct mechanisms of action. While Modafinil is a weak dopamine reuptake inhibitor, Solriamfetol demonstrates more potent and selective dopamine and norepinephrine reuptake inhibition. [] [] Several studies highlighted Solriamfetol's potential advantages over Modafinil, such as improved efficacy and a potentially lower risk of abuse. [] []

Armodafinil

Compound Description: Armodafinil is the (R)-enantiomer of Modafinil and is also approved for the treatment of excessive daytime sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Like Modafinil, its exact mechanism of action remains unclear but is thought to involve dopamine and norepinephrine reuptake inhibition. []

Relevance: Armodafinil, similar to Modafinil, serves as a comparator to Solriamfetol in studies examining excessive daytime sleepiness treatments. Both compounds share the therapeutic goal of promoting wakefulness but differ in their pharmacodynamic profiles. [] Indirect treatment comparisons suggest Solriamfetol may offer efficacy advantages over Armodafinil for improving wakefulness and reducing subjective sleepiness. []

Pitolisant

Compound Description: Pitolisant is a selective histamine H3 receptor antagonist/inverse agonist, which increases the synthesis and release of histamine in the brain. This mechanism promotes wakefulness and is approved for treating narcolepsy with or without cataplexy in adults. []

Relevance: Pitolisant is another wake-promoting agent compared to Solriamfetol in studies on excessive daytime sleepiness treatment. Although both compounds aim to alleviate sleepiness, they utilize distinct mechanisms. Pitolisant targets histamine H3 receptors, while Solriamfetol primarily acts as a dopamine and norepinephrine reuptake inhibitor. [] Preclinical studies highlight Pitolisant's lack of psychostimulant properties, unlike Solriamfetol, which shows some similarities to psychostimulants in specific animal models. []

Dextroamphetamine

Compound Description: Dextroamphetamine is a potent psychostimulant that acts as a norepinephrine-dopamine releasing agent and reuptake inhibitor. It is approved for the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. []

Relevance: Dextroamphetamine serves as a representative example of a traditional stimulant medication used to treat excessive daytime sleepiness. Unlike Solriamfetol, which primarily acts as a reuptake inhibitor, Dextroamphetamine exhibits both releasing agent and reuptake inhibitor properties at dopamine and norepinephrine transporters. [] This difference in mechanism of action may contribute to differences in the side effect profiles and abuse potential of these drugs.

Methylphenidate

Compound Description: Methylphenidate is another psychostimulant primarily used to treat ADHD and narcolepsy. It primarily blocks the reuptake of dopamine and norepinephrine, increasing their levels in the brain. [] []

Relevance: Methylphenidate, similar to Dextroamphetamine, represents a traditional stimulant medication utilized for excessive daytime sleepiness. [] [] While Solriamfetol also inhibits dopamine and norepinephrine reuptake, it exhibits different binding affinities and does not possess the same monoamine-releasing effects as Methylphenidate at typical therapeutic doses. [] This distinction suggests Solriamfetol might have a lower abuse potential compared to traditional stimulants like Methylphenidate.

Bupropion

Compound Description: Bupropion is primarily prescribed as an antidepressant and smoking cessation aid. It acts as a dopamine and norepinephrine reuptake inhibitor, and also as a nicotinic acetylcholine receptor antagonist. []

Sodium Oxybate

Compound Description: Sodium oxybate, also known as gamma-hydroxybutyrate (GHB), is a central nervous system depressant approved for treating cataplexy and excessive daytime sleepiness in narcolepsy. []

Relevance: Sodium oxybate represents a different therapeutic approach to treating narcolepsy compared to Solriamfetol. While Solriamfetol promotes wakefulness, Sodium oxybate improves nighttime sleep consolidation, thereby indirectly improving daytime sleepiness. [] Some patients might benefit from a combination of both drugs, as illustrated in a study where a patient continued taking Sodium oxybate while being considered for Solriamfetol initiation. []

Properties

CAS Number

178429-62-4

Product Name

Solriamfetol

IUPAC Name

[(2R)-2-amino-3-phenylpropyl] carbamate

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1

InChI Key

UCTRAOBQFUDCSR-SECBINFHSA-N

SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N

Solubility

DMSO (Slightly), Methanol (Slightly)

Synonyms

(2R)-2-amino-3-phenylpropyl carbamate
(R)-2-amino-3-phenylpropylcarbamate hydrochloride
ADX-N05
benzenepropanol, beta-amino-, carbamate (ester), (betaR)-
JZP-110
solriamfetol
solriamfetol hydrochloride
Sunosi

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.